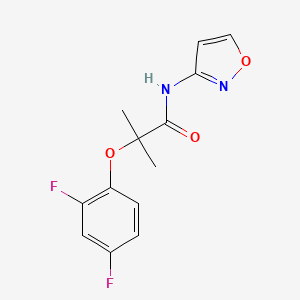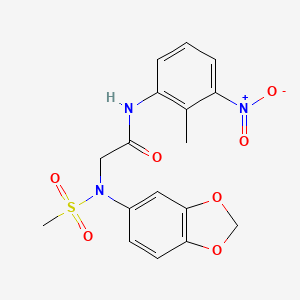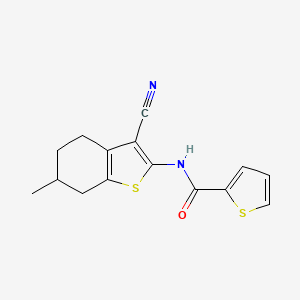![molecular formula C15H12N2O2S B5141275 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5141275.png)
2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide, also known as CMFA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in cancer therapy due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. Inhibition of CK2 activity by 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide leads to the activation of the p53 pathway, which in turn induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects
2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in animal models. 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide has also been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation, survival, and differentiation. Inhibition of CK2 activity by 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide leads to the activation of the p53 pathway, which in turn induces apoptosis and inhibits cell proliferation.
実験室実験の利点と制限
One of the main advantages of using 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. This compound has also been shown to exhibit low toxicity, making it a promising candidate for cancer therapy. However, one of the main limitations of using 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide in lab experiments is its complex synthesis method, which makes it difficult to produce large quantities of this compound.
将来の方向性
There are several future directions for research on 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of the precise mechanism of action of 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide. Additionally, further studies are needed to determine the efficacy of this compound in animal models and human clinical trials. Finally, the potential use of 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide in combination with other anti-cancer drugs should be explored to determine whether this compound can enhance the efficacy of existing cancer therapies.
合成法
The synthesis of 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide is a complex process that involves several steps. The first step involves the reaction of 5-(phenylthio)-2-furancarboxaldehyde with malononitrile in the presence of a catalytic amount of piperidine. This reaction results in the formation of 3-(5-phenylthio-2-furyl)acrylonitrile. The second step involves the reaction of the intermediate product with N-methylformamide in the presence of a catalytic amount of acetic acid. This reaction results in the formation of 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide.
科学的研究の応用
2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
IUPAC Name |
(Z)-2-cyano-N-methyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-17-15(18)11(10-16)9-12-7-8-14(19-12)20-13-5-3-2-4-6-13/h2-9H,1H3,(H,17,18)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHQESMHLGYHTM-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)SC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(O1)SC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-methyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5141203.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)

![N-{3-[N-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5141227.png)
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)

![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)
![N-[(2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]benzamide](/img/structure/B5141260.png)
![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5141266.png)
![5-(2-methylphenyl)-N-[3-(3-pyridinyloxy)propyl]-1,2,4-triazin-3-amine](/img/structure/B5141270.png)

![[2-(2-hydroxyethoxy)benzylidene]malononitrile](/img/structure/B5141297.png)
![1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)